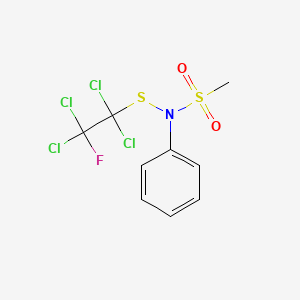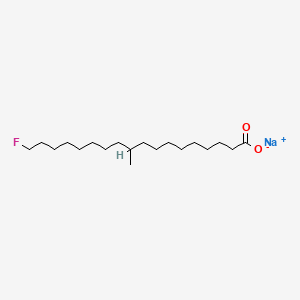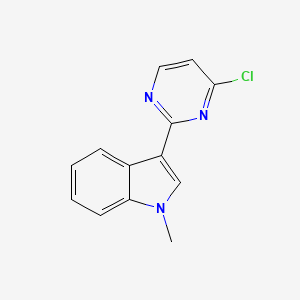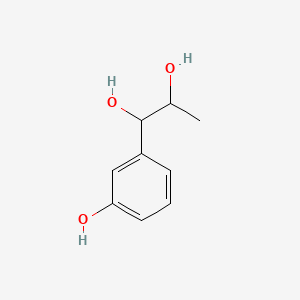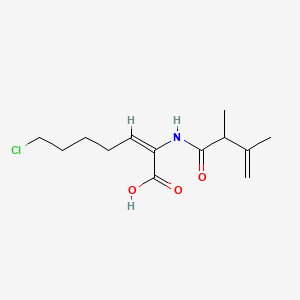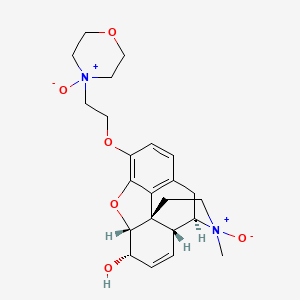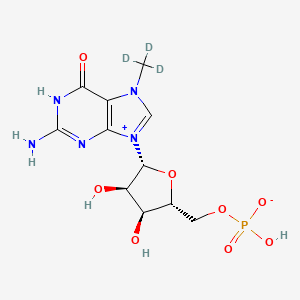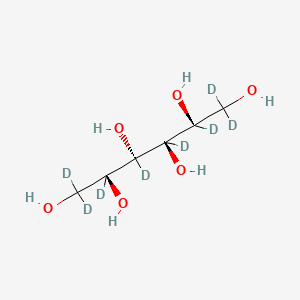
L-Iditol-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Iditol-d8 is a deuterated form of L-iditol, a sugar alcohol also known as sorbitol. This compound is characterized by the presence of eight deuterium atoms, which replace the hydrogen atoms in the molecule. This compound is often used as an isotopic label in various scientific studies due to its stability and non-radioactive nature .
準備方法
Synthetic Routes and Reaction Conditions
L-Iditol-d8 can be synthesized through the hydrogenation of L-sorbose using deuterium gas in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete hydrogenation. The catalyst used is often a metal such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The key steps involve:
Hydrogenation: L-sorbose is hydrogenated using deuterium gas in the presence of a catalyst.
Purification: The resulting mixture is purified using chromatographic techniques to isolate this compound from other by-products.
化学反応の分析
Types of Reactions
L-Iditol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-sorbose.
Reduction: It can be reduced back to L-sorbose under specific conditions.
Substitution: Deuterium atoms in this compound can be replaced by other substituents under certain conditions.
Common Reagents and Conditions
Oxidation: NAD+ is a common reagent used in the oxidation of this compound.
Reduction: Hydrogen gas and a suitable catalyst are used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substituent.
Major Products
Oxidation: L-sorbose and NADH are the major products formed during the oxidation of this compound.
Reduction: L-sorbose is the primary product of reduction reactions.
科学的研究の応用
L-Iditol-d8 has a wide range of applications in scientific research:
作用機序
The mechanism of action of L-Iditol-d8 involves its interaction with specific enzymes and molecular targets. For example, the enzyme L-iditol 2-dehydrogenase catalyzes the oxidation of this compound to L-sorbose in the presence of NAD+. This reaction involves the transfer of electrons from this compound to NAD+, resulting in the formation of NADH and L-sorbose . The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .
類似化合物との比較
L-Iditol-d8 is unique due to its deuterium content, which distinguishes it from other similar compounds such as:
L-Iditol:
D-Iditol:
Xylitol: A sugar alcohol similar to L-Iditol but with a different molecular structure.
This compound’s uniqueness lies in its isotopic labeling, which makes it invaluable for research applications requiring precise tracking and analysis .
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
190.22 g/mol |
IUPAC名 |
(2S,3R,4R,5S)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1/i1D2,2D2,3D,4D,5D,6D |
InChIキー |
FBPFZTCFMRRESA-MISPMJSFSA-N |
異性体SMILES |
[2H][C@]([C@@]([2H])([C@]([2H])(C([2H])([2H])O)O)O)([C@]([2H])(C([2H])([2H])O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


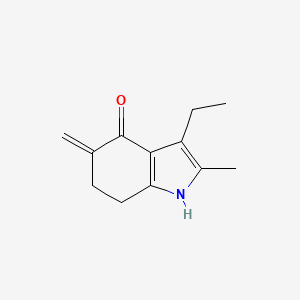
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
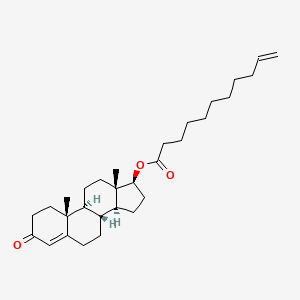
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
